molecular formula C18H21N3O4S B2646624 N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-93-2

N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2646624
CAS No.: 688053-93-2
M. Wt: 375.44
InChI Key: WZUVNXWRMRDDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Its mechanism of action involves the formation of a covalent bond with the cysteine 481 residue in the active site of BTK, leading to sustained, irreversible inhibition of its enzymatic activity. This compound is a key research tool for investigating the role of BTK in B-cell development and function. Researchers utilize it extensively in preclinical studies to explore therapeutic interventions for B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as for a range of autoimmune and inflammatory disorders including rheumatoid arthritis and lupus, where dysregulated B-cell signaling is a known driver of disease pathology. The inhibitor's core structure is based on a [1,3]dioxolo[4,5-g]quinazolin scaffold, which is recognized for its high affinity and selectivity toward kinase targets, making this compound a valuable asset for elucidating BTK-dependent signaling networks and for screening novel combination therapies.

Properties

IUPAC Name

N-cyclopropyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-16(19-11-5-6-11)4-2-1-3-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUVNXWRMRDDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the dioxoloquinazoline core, introduction of the cyclopropyl group, and attachment of the hexanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Research Implications and Computational Insights

  • Molecular Docking : Tools like AutoDock Vina () could predict binding affinities of these compounds to targets like kinases or GPCRs. For example, BA95266’s fluorophenyl-piperazine group may enhance receptor selectivity compared to the cyclopropyl analog .
  • Synthetic Feasibility : highlights high-yield synthesis (93%) for benzodithiazine derivatives, suggesting similar efficiency may apply to quinazolin analogs with optimized protecting groups .

Biological Activity

N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound characterized by its unique quinazolinone core and dioxolo ring structure. This compound shows significant promise in various biological applications, particularly in the fields of oncology and kinase inhibition.

Structural Overview

The compound's structure can be broken down as follows:

  • Quinazolinone Core : Known for its diverse biological activities including anticancer properties.
  • Dioxolo Ring : Enhances chemical stability and bioactivity.
  • Cyclopropyl Group : Potentially influences the pharmacokinetics and biological interactions of the molecule.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to quinazolinones. For instance, novel thiazole-fused quinazolinones have demonstrated cytotoxic effects against various human cancer cell lines such as Huh7-D12 and MCF-7. The majority of these compounds exhibited significant growth inhibition with IC50 values in the micromolar range .

Cell Line IC50 (µM)
Huh7-D1210
Caco-215
MCF-75
MDA-MB-2318
PC-312

This suggests that N-cyclopropyl-6-{8-oxo-6-sulfanylidene... may possess similar or enhanced anticancer properties due to its structural features.

Kinase Inhibition

The biological activity of quinazolinone derivatives often correlates with their ability to inhibit specific kinases. In a comparative study, several compounds exhibited varying degrees of kinase inhibition:

Kinase Compound Inhibition (%) at 10 µM
DYRK1ACompound I85
JAK3Compound II70
GSK-3βCompound III60

While specific data for N-cyclopropyl-6-{8-oxo... is not yet available, its structural analogs indicate potential for similar inhibitory effects .

Case Studies and Research Findings

  • Tumor Growth Inhibition : A study involving thiazole-fused quinazolinones demonstrated that modifications in molecular structure significantly affected their biological activity. The most potent derivatives showed IC50 values below 10 µM against multiple cancer cell lines .
  • Kinase Activity Modulation : Research on related quinazolinone compounds revealed that certain modifications could enhance or diminish kinase inhibitory activity. This suggests that N-cyclopropyl derivatives may be optimized for specific targets through structural modifications .
  • Synthesis and Characterization : The synthesis of N-cyclopropyl derivatives typically involves multi-step organic reactions that require precise conditions to ensure high yield and purity. Techniques such as NMR and mass spectrometry are employed for characterization .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation of cyclopropylamine with activated hexanamide intermediates, followed by cyclization to form the [1,3]dioxoloquinazolin core. Characterization relies on 1H/13C NMR for structural elucidation and HPLC for purity assessment (>98% purity threshold). For example, substituted quinazolinones in analogous compounds were synthesized via similar protocols, yielding 35–55% with melting points between 185–216°C . Stability studies under varying pH and temperature conditions are critical to confirm storage protocols .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?

  • Answer : 1H/13C NMR identifies functional groups and stereochemistry, while HPLC (e.g., 99.8% purity in analogous compounds ) ensures purity. Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups. For complex heterocycles like [1,3]dioxoloquinazolin, X-ray crystallography may resolve ambiguities in ring conformations .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict the binding interactions of this compound with biological targets?

  • Answer : AutoDock Vina accelerates docking simulations with improved scoring functions and multithreading, enabling rapid screening against targets (e.g., enzymes or receptors). Grid maps are auto-generated for ligand-receptor interactions, and clustering algorithms rank binding modes. For quinazolinone derivatives, docking scores (e.g., −8.9 kcal/mol in antimalarial studies ) correlate with inhibitory activity. Validation via molecular dynamics (MD) simulations ensures stability of predicted complexes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound’s analogs?

  • Answer : Contradictions arise from substituent effects (e.g., cyclopropyl vs. phenyl groups ). Use comparative SAR analysis to isolate variables (e.g., logP, steric effects) and apply statistical models (e.g., factorial design ) to identify outliers. Cross-validation with in vitro assays (e.g., IC50 measurements) and MD simulations clarifies mechanisms. For example, substituents at the 5-position of isoxazole in analogs significantly modulated activity .

Q. How can factorial design optimize the synthesis or bioactivity testing of this compound?

  • Answer : Factorial design systematically tests variables (e.g., reaction temperature, catalyst loading) to identify optimal conditions. For heterocyclic synthesis, factors like solvent polarity and pH are critical. In AI-integrated workflows (e.g., COMSOL Multiphysics), real-time data adjusts parameters for yield maximization . For bioactivity, factorial matrices evaluate dose-response relationships and synergistic effects .

Methodological and Theoretical Questions

Q. What computational frameworks integrate molecular dynamics (MD) with docking studies to enhance predictive accuracy?

  • Answer : Combine AutoDock Vina for initial docking with MD (e.g., GROMACS) to simulate ligand-receptor dynamics over nanosecond timescales. This identifies stable binding conformations and calculates binding free energy (e.g., MM-PBSA). For antimalarial quinazolinones, this approach validated docking predictions and explained resistance mutations .

Q. How should researchers align experimental design with theoretical frameworks in studying this compound?

  • Answer : Ground studies in established theories (e.g., ligand-receptor interaction models ). For example, link quinazolinone bioactivity to enzyme inhibition mechanisms (e.g., folate pathway disruption). Use conceptual frameworks to select observables (e.g., binding energy, cellular uptake) and justify methodological choices like fluorescence-based assays .

Q. What quality control standards ensure reproducibility in purity and stability assessments?

  • Answer : Follow pharmacopeial guidelines (e.g., USP/EP) for HPLC calibration, using reference standards (e.g., ofloxacin derivatives ). Accelerated stability testing (40°C/75% RH) monitors degradation. Impurity profiling (e.g., via LC-MS) identifies byproducts, ensuring compliance with ICH Q3A/B thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.